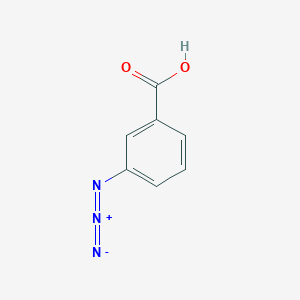










|
REACTION_CXSMILES
|
[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])=[N+:2]=[N-:3].NC1C(OC)=C(NS(C)(=O)=O)C=C(C(C)(C)C)C=1.[N:31]([C:34]1[CH:35]=[C:36]([CH:57]=[CH:58][C:59]=1C)[C:37]([NH:39][C:40]1[CH:45]=[C:44]([C:46]([CH3:49])([CH3:48])[CH3:47])[CH:43]=[C:42]([NH:50][S:51]([CH3:54])(=[O:53])=[O:52])[C:41]=1[O:55][CH3:56])=[O:38])=[N+:32]=[N-:33].NC1C=C(C=CC=1)C(O)=O.N(C1C=C(C=CC=1C)C(O)=O)=[N+]=[N-]>>[N:31]([C:34]1[CH:35]=[C:36]([CH:57]=[CH:58][CH:59]=1)[C:37]([NH:39][C:40]1[CH:45]=[C:44]([C:46]([CH3:47])([CH3:48])[CH3:49])[CH:43]=[C:42]([NH:50][S:51]([CH3:54])(=[O:52])=[O:53])[C:41]=1[O:55][CH3:56])=[O:38])=[N+:32]=[N-:33].[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])=[N+:2]=[N-:3]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
|
|
Name
|
3-azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-4-methyl-benzamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=O)NC2=C(C(=CC(=C2)C(C)(C)C)NS(=O)(=O)C)OC)C=CC1C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=O)NC2=C(C(=CC(=C2)C(C)(C)C)NS(=O)(=O)C)OC)C=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |